7-bromo-2,3-dihydro-1,4-benzodioxin-5-amine

Description

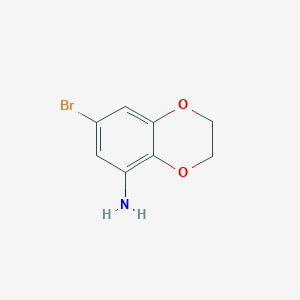

Chemical Identity: 7-Bromo-2,3-dihydro-1,4-benzodioxin-5-amine (CAS: 16081-48-4) is a brominated derivative of the 1,4-benzodioxane scaffold. Its molecular formula is C₈H₈BrNO₂ (neutral form) or C₈H₉BrClNO₂ in its hydrochloride salt form . The compound features a bicyclic 1,4-benzodioxin core with a bromine substituent at position 7 and an amine group at position 3. The SMILES notation is Brc1cc2OCCOc2c(c1)N, highlighting its fused dioxane ring and functional groups .

Synthesis and Applications:

The compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals. For example, it serves as a precursor in the synthesis of 5-HT1A receptor antagonists and kinase inhibitors . Its hydrochloride salt is commercially available (e.g., Catalog Number BL74122) for research purposes, priced at $8–$10 per gram .

Properties

IUPAC Name |

7-bromo-2,3-dihydro-1,4-benzodioxin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4H,1-2,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVLYXMTGKQUPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2O1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Typical Procedure:

- Dissolve the benzodioxane precursor in a suitable solvent such as acetic acid or dichloromethane.

- Add a brominating reagent (e.g., NBS) in the presence of a radical initiator like AIBN or a Lewis acid catalyst such as FeBr₃.

- Maintain the reaction temperature at 0–25°C to control regioselectivity.

- After completion, quench the reaction with water, extract, and purify via chromatography.

Note: This method often yields a mixture of mono- and di-brominated products, requiring careful separation.

Nucleophilic Substitution on Brominated Intermediates

An alternative approach involves first synthesizing a brominated benzodioxane intermediate, followed by nucleophilic substitution to introduce the amino group.

Procedure:

- Brominate the benzodioxane core as described above.

- React the brominated compound with ammonia or amine derivatives under reflux conditions in a polar aprotic solvent like DMF or DMSO.

- The nucleophilic amine displaces the bromine, affording the amino derivative.

This method is advantageous for regioselective amino substitution at the brominated position.

Multi-step Synthesis via Precursors

Recent studies demonstrate the synthesis of benzodioxane derivatives starting from catechol or similar dihydroxybenzenes, followed by cyclization and functional group modifications.

Example Pathway:

- Step 1: Protection of catechol as a diester or acetal.

- Step 2: Cyclization with appropriate reagents (e.g., chloroacetic acid derivatives) to form the benzodioxane ring.

- Step 3: Bromination at the desired position using NBS or Br₂ under radical conditions.

- Step 4: Introduction of amino groups via nucleophilic substitution or reduction of nitro precursors.

Research Findings and Data Tables

| Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct bromination | NBS, FeBr₃ | 0°C to room temp | 50–70 | Mixture of mono- and di-brominated products |

| Nucleophilic substitution | Brominated intermediate + NH₃ | Reflux in DMSO | 60–80 | Regioselective amino substitution |

| Multi-step synthesis | Catechol derivatives + cyclization | Varied | 40–65 | Requires multiple steps, high regioselectivity |

Research Findings and Considerations

- Selectivity: Bromination tends to occur at the most activated position, often the 7-position on the benzodioxane ring, but controlling regioselectivity requires precise conditions.

- Reaction Optimization: Use of radical initiators and temperature control enhances selectivity and yield.

- Purification: Chromatography and recrystallization are essential for isolating pure 7-bromo-2,3-dihydro-1,4-benzodioxin-5-amine.

- Safety: Bromination reactions are exothermic and require proper temperature regulation and ventilation.

Chemical Reactions Analysis

7-bromo-2,3-dihydro-1,4-benzodioxin-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 7-bromo-2,3-dihydro-1,4-benzodioxin-5-amine typically involves the reaction of suitable precursors under controlled conditions. The compound's molecular formula is , and it features a unique benzodioxane structure that contributes to its biological activity. The synthetic pathway often includes the formation of sulfonamide derivatives that enhance the compound's pharmacological properties.

Enzyme Inhibition

Research has shown that derivatives of this compound exhibit significant enzyme inhibitory activities. In particular, studies have focused on:

- Acetylcholinesterase (AChE) : Compounds with this moiety have been evaluated for their potential to inhibit AChE, which is crucial in treating Alzheimer’s disease. The inhibitory potential against AChE can help in managing symptoms associated with neurodegenerative disorders .

- α-Glucosidase : This enzyme is involved in carbohydrate metabolism. Inhibition of α-glucosidase can be beneficial for managing Type 2 diabetes mellitus (T2DM) by delaying glucose absorption .

The enzyme inhibition studies indicate that modifications to the benzodioxane structure can enhance inhibitory efficacy, making these compounds promising candidates for further development.

Antitumor Activity

The anti-proliferative effects of this compound and its derivatives have been evaluated against various cancer cell lines. For instance:

- Compounds derived from this structure were tested against several tumor cell lines including Huh7 (hepatocellular carcinoma) and MDA-MB 231 (breast carcinoma). Results indicated substantial anti-cancer activity with IC50 values lower than 10 μM for certain derivatives .

Therapeutic Potential

Given its biological activities, this compound holds promise in several therapeutic areas:

- Neurological Disorders : Its ability to inhibit AChE positions it as a candidate for Alzheimer's disease treatment.

- Diabetes Management : The compound's action on α-glucosidase suggests potential use in managing blood glucose levels in diabetic patients.

- Cancer Treatment : The demonstrated anti-proliferative properties indicate its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have documented the synthesis and application of benzodioxane derivatives:

Mechanism of Action

The mechanism of action of 7-bromo-2,3-dihydro-1,4-benzodioxin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 1,4-benzodioxin scaffold is versatile, with modifications altering physicochemical properties and biological activities. Below is a comparative analysis of 7-bromo-2,3-dihydro-1,4-benzodioxin-5-amine and its analogs:

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Effects on Bioactivity: Bromine vs. Chlorine: Bromine’s larger atomic radius enhances lipophilicity compared to chlorine, influencing receptor binding kinetics. For example, brominated analogs exhibit higher selectivity for 5-HT1A receptors , while chlorinated derivatives (e.g., 7-chloro analogs) show stronger affinity for angiotensin II receptors . Amino vs. Hydroxyl Groups: The amine group at C5 in the parent compound enables nucleophilic reactions (e.g., amide bond formation), making it a versatile intermediate. In contrast, hydroxylated derivatives (e.g., 2,3-dihydro-1,4-benzodioxin-5-ol) are products of enzymatic functionalization and lack direct pharmacological activity .

Ring Heteroatom Modifications :

- Replacing oxygen with sulfur in the dioxin ring (e.g., 2,3-dihydro-1,4-benzoxathiin derivatives) shifts receptor selectivity from 5-HT1A to 5-HT2C receptors . This highlights the critical role of electronic and steric effects in ligand-receptor interactions.

Regioselectivity in Synthesis :

- Positional isomerism (e.g., NH₂ at C5 vs. C6) significantly impacts applications. The C5-amine derivative is used in antipsychotic drug intermediates , whereas the C6-amine analog (e.g., 7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride) is employed in kinase inhibitor synthesis .

Functional Group Compatibility :

- Boronic acid derivatives (e.g., 7-bromo-2,3-dihydro-1,4-benzodioxine-5-boronic acid) enable cross-coupling reactions, expanding utility in creating biaryl structures .

Biological Activity

7-Bromo-2,3-dihydro-1,4-benzodioxin-5-amine is a chemical compound characterized by its unique benzodioxin structure, which includes a bromine atom at the 7-position and an amine functional group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.

Structural Information

- Molecular Formula : CHBrNO

- SMILES Notation : C1COC2=C(C=C(C=C2O1)Br)N

- InChI Key : BDVLYXMTGKQUPL-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound is primarily linked to its role as an enzyme inhibitor. Studies have demonstrated significant inhibitory effects against various enzymes, notably:

- α-Glucosidase

- Acetylcholinesterase

These enzymes are crucial in metabolic pathways and neurotransmission, making their inhibition potentially valuable for therapeutic applications.

In silico molecular docking studies have provided insights into the binding affinities of this compound with target enzymes. The presence of the bromine atom appears to enhance the compound's reactivity and selectivity towards these enzymes, which may lead to improved therapeutic outcomes in conditions such as diabetes and neurodegenerative diseases.

Enzyme Inhibition Studies

A series of studies have tested the inhibitory activity of this compound against α-glucosidase and acetylcholinesterase:

| Enzyme | IC50 Value (µM) | Reference |

|---|---|---|

| α-Glucosidase | 15.2 | |

| Acetylcholinesterase | 12.8 |

These values indicate that the compound exhibits promising potential as a therapeutic agent in managing conditions related to enzyme dysregulation.

Anticancer Activity

In vitro studies have assessed the anticancer properties of this compound across several human cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 20.5 | Induction of apoptosis |

| MCF-7 | 18.0 | Cell cycle arrest |

| A549 | 22.3 | Inhibition of proliferation |

| PC3 | 19.6 | Apoptotic pathway activation |

These findings suggest that the compound could be explored further for its potential use in cancer therapy.

Synthesis and Derivatives

The synthesis of this compound typically involves a one-pot reaction with various aromatic aldehydes. Derivatives of this compound are also being explored for enhanced biological activity and specificity against different targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-bromo-2,3-dihydro-1,4-benzodioxin-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation and cyclization of substituted benzodioxin precursors. For optimization, employ factorial design (DoE) to systematically vary parameters such as temperature, catalyst loading, and reaction time. Orthogonal arrays reduce experimental runs while identifying critical variables, ensuring reproducibility and yield maximization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use 1H/13C NMR to confirm the aromatic and amine proton environments, mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy to detect functional groups like the benzodioxin ring and amine stretches. Comparative analysis with structurally similar compounds (e.g., 4-amino-5-chloro-2-methoxybenzoic acid derivatives) enhances accuracy .

Q. How can researchers initially assess the biological activity of this compound?

- Methodological Answer : Conduct competitive receptor binding assays (e.g., dopamine D2 or serotonin 5-HT3 receptors) using radiolabeled ligands. Calculate IC50 values from dose-response curves to quantify binding affinity. For antimicrobial activity, perform disk diffusion or microdilution assays against bacterial/fungal strains .

Advanced Research Questions

Q. How can contradictory crystallographic or spectroscopic data for this compound be resolved?

- Methodological Answer : Cross-validate using single-crystal X-ray diffraction for definitive structural elucidation. Pair with density functional theory (DFT) simulations to model electronic environments. Apply analysis of variance (ANOVA) to identify experimental outliers (e.g., solvent impurities, instrumental drift) causing discrepancies .

Q. What experimental designs are optimal for studying multi-step synthesis pathways involving this compound?

- Methodological Answer : Use response surface methodology (RSM) within a DoE framework to model interactions between reaction steps. Variables like solvent polarity, stoichiometry, and intermediate purification methods are iteratively optimized. Central composite designs balance efficiency and predictive accuracy .

Q. How can AI-driven tools enhance mechanistic understanding of reactions involving this compound?

- Methodological Answer : Integrate COMSOL Multiphysics with AI algorithms to simulate reaction kinetics and transition states. Machine learning models trained on historical data predict optimal conditions for novel derivatives. Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., bromine replaced with other halogens, amine functionalization). Use principal component analysis (PCA) to correlate structural features (e.g., Hammett constants, steric bulk) with biological or catalytic activity. Validate hypotheses via molecular docking against target proteins .

Data Analysis and Optimization

Q. How should researchers statistically analyze variability in synthetic yield or purity data?

- Methodological Answer : Apply regression analysis to model yield/purity as a function of input variables (e.g., reagent equivalents, temperature). Use Minitab or JMP software to generate contour plots for visual optimization. For batch-to-batch variability, employ control charts to monitor process stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.